D-Glucopyranoside methyl 2,6-dipalmitate
CAS No.: 82933-92-4
Cat. No.: VC16965026
Molecular Formula: C39H74O8
Molecular Weight: 671.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82933-92-4 |
|---|---|
| Molecular Formula | C39H74O8 |
| Molecular Weight | 671.0 g/mol |
| IUPAC Name | [(2R,3S,4S,5R)-5-hexadecanoyloxy-3,4-dihydroxy-6-methoxyoxan-2-yl]methyl hexadecanoate |
| Standard InChI | InChI=1S/C39H74O8/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-34(40)45-32-33-36(42)37(43)38(39(44-3)46-33)47-35(41)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h33,36-39,42-43H,4-32H2,1-3H3/t33-,36-,37+,38-,39?/m1/s1 |
| Standard InChI Key | YJYLJTYKHUPVKZ-UNSNODQFSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC)OC(=O)CCCCCCCCCCCCCCC)O)O |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC)OC(=O)CCCCCCCCCCCCCCC)O)O |
Introduction
Structural Elucidation and Molecular Characteristics
Core Molecular Architecture
The compound’s IUPAC name, [(2R,3S,4S,5R)-5-hexadecanoyloxy-3,4-dihydroxy-6-methoxyoxan-2-yl]methyl hexadecanoate, reflects its stereochemical complexity. The glucopyranose ring adopts a chair conformation, with the following substituents:
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A methyl group at the 6-position (O6).
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Palmitoyl groups (C₁₆H₃₁O₂) esterified to the hydroxyl groups at the 2- and 6-positions.
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Hydroxyl groups at the 3- and 4-positions, contributing to residual hydrophilicity .
The SMILES notation (CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC)OC(=O)CCCCCCCCCCCCCCC)O)O) and InChIKey (YJYLJTYKHUPVKZ-UNSNODQFSA-N) provide unambiguous representations of its stereochemistry and connectivity .
Physicochemical Properties
Key properties inferred from structural analogs and computational predictions include:
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Hydrophobicity: High logP value due to dual palmitoyl chains, suggesting poor aqueous solubility.
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Collision cross-section (CCS): Predicted values for adducts range from 260.1 Ų ([M-H]⁻) to 274.0 Ų ([M+H]⁺), critical for mass spectrometric characterization .
Table 1: Predicted Collision Cross-Sections for Major Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 671.54568 | 274.0 |
| [M+Na]⁺ | 693.52762 | 272.7 |
| [M-H]⁻ | 669.53112 | 260.1 |
| [M+Na-2H]⁻ | 691.51307 | 271.4 |
Synthesis and Isolation Strategies
Chemical Synthesis Pathways
While no direct synthesis protocols for D-glucopyranoside methyl 2,6-dipalmitate are documented, analogous compounds (e.g., methyl 6-O-palmitoyl-D-glucose) are typically synthesized via:
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Selective acylation: Protecting free hydroxyl groups (e.g., at C3 and C4) using tert-butyldimethylsilyl (TBDMS) groups.
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Esterification: Introducing palmitoyl chloride to the 2- and 6-positions under anhydrous conditions.
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Deprotection: Removing silyl protecting groups with tetrabutylammonium fluoride (TBAF).
Natural Occurrence and Isolation
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Although specific NMR data for D-glucopyranoside methyl 2,6-dipalmitate are unavailable, key signals can be extrapolated from its monopalmitate analog:
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¹H-NMR:
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δ 0.88 ppm (t, 6H, terminal CH₃ of palmitoyl chains).
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δ 2.30–2.35 ppm (m, 4H, CH₂COO).
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δ 3.40–5.20 ppm (complex signals from glucose protons and methoxy group).
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APT (Attached Proton Test):
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Peaks for anomeric carbons (δ 95–105 ppm) and ester carbonyls (δ 170–175 ppm).
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Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the [M+Na]⁺ adduct would yield a predominant peak at m/z 693.52762, consistent with the molecular formula C₃₉H₇₄O₈Na . Fragmentation patterns would likely involve neutral losses of palmitic acid (256.24 Da) and methanol (32.04 Da).
Research Gaps and Future Directions
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Pharmacological Profiling: No in vitro or in vivo studies on this compound exist. Screening for anticancer, antimicrobial, or anti-inflammatory activity is warranted.
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Stability Studies: Hydrolytic susceptibility of the ester bonds under physiological conditions remains uncharacterized.
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Synthetic Optimization: Developing regioselective acylation methods to improve yield and purity.
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